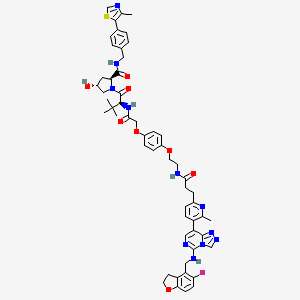

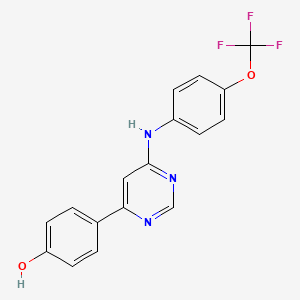

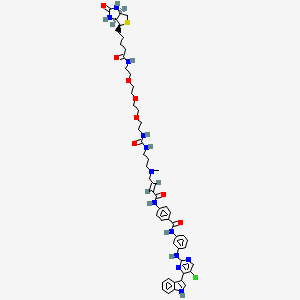

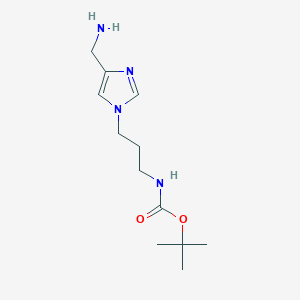

4-(6-((4-(Trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is particularly significant in the treatment of chronic myeloid leukemia (CML), a myeloproliferative disorder characterized by the presence of the oncogenic fusion protein BCR-ABL1 . The BCR-ABL1 protein results from a translocation of chromosomes 9 and 22, leading to a constitutively active kinase that drives the overproduction and expansion of white blood cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-((4-(Trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)phenol involves the creation of a heterobifunctional molecule that links a ligand for the BCR-ABL1 protein to a ligand for an E3 ubiquitin ligase, such as Von Hippel-Lindau.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated synthesizers and high-throughput screening methods to ensure the purity and efficacy of the final product. The production process would also include rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4-(6-((4-(Trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)phenol primarily undergoes binding and degradation reactions rather than traditional chemical reactions like oxidation or reduction. The key reaction involves the formation of a ternary complex between the PROTAC, the target protein (BCR-ABL1), and the E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein .

Common Reagents and Conditions

The common reagents used in the synthesis of this compound include various organic solvents, coupling agents, and protecting groups. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and activity of the final product .

Major Products

The major product of the reaction involving this compound is the ubiquitinated BCR-ABL1 protein, which is subsequently degraded by the proteasome. This degradation leads to the inhibition of downstream signaling pathways that are essential for the survival and proliferation of leukemic cells .

Scientific Research Applications

4-(6-((4-(Trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)phenol has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

4-(6-((4-(Trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)phenol exerts its effects by forming a ternary complex with the BCR-ABL1 protein and the E3 ubiquitin ligase Von Hippel-Lindau. This complex facilitates the ubiquitination of the BCR-ABL1 protein, marking it for degradation by the proteasome. The degradation of BCR-ABL1 leads to the inhibition of downstream signaling pathways, such as the STAT5 pathway, which are crucial for the survival and proliferation of leukemic cells .

Comparison with Similar Compounds

Similar Compounds

Imatinib: A tyrosine kinase inhibitor that targets the BCR-ABL1 protein but does not induce its degradation.

Dasatinib: Another tyrosine kinase inhibitor with a broader target spectrum compared to imatinib.

Nilotinib: A more potent inhibitor of BCR-ABL1 with improved efficacy against certain resistant mutants.

Uniqueness

4-(6-((4-(Trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)phenol is unique in its ability to induce the degradation of the BCR-ABL1 protein rather than merely inhibiting its activity. This degradation mechanism offers a potential advantage in overcoming drug resistance and eradicating leukemic stem cells that rely on the presence of the BCR-ABL1 protein for survival .

Properties

IUPAC Name |

4-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O2/c18-17(19,20)25-14-7-3-12(4-8-14)23-16-9-15(21-10-22-16)11-1-5-13(24)6-2-11/h1-10,24H,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNNHUSXTCNMGSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

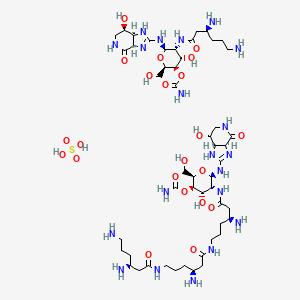

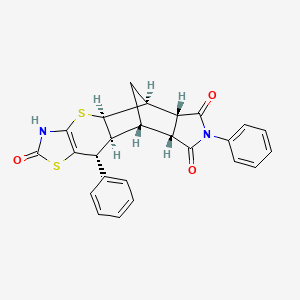

![(3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B8103518.png)

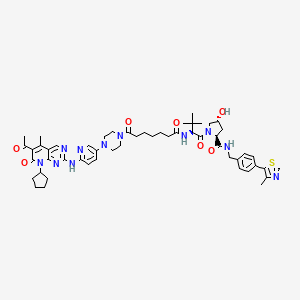

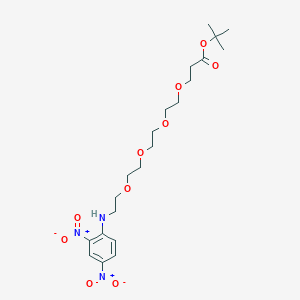

![sodium;[(4aR,6R,7R,7aR)-6-[2-(butanoylamino)-6-oxo-3H-purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B8103535.png)

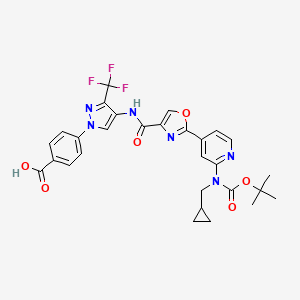

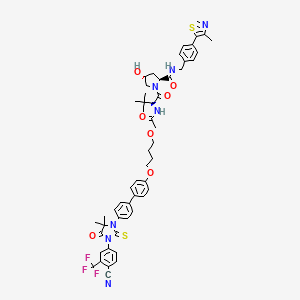

![ethyl (5Z)-2-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxo-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylidene)furan-3-carboxylate](/img/structure/B8103545.png)